4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
CAS No.: 2202413-45-2
Cat. No.: VC4325396
Molecular Formula: C10H20ClNO3
Molecular Weight: 237.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2202413-45-2 |
---|---|
Molecular Formula | C10H20ClNO3 |
Molecular Weight | 237.72 |
IUPAC Name | 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C10H19NO3.ClH/c1-11-6-3-10(4-7-11,9(12)13)5-8-14-2;/h3-8H2,1-2H3,(H,12,13);1H |
Standard InChI Key | KYQOBYYJWRFCIM-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)(CCOC)C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride, reflects its structural features:
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A piperidine ring substituted at the 1-position with a methyl group.
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A carboxylic acid group at the 4-position.
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A 2-methoxyethyl side chain also at the 4-position.
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A hydrochloride salt counterion.
The stereoelectronic effects of the methoxyethyl group enhance lipophilicity, while the carboxylic acid and hydrochloride salt improve aqueous solubility, making it suitable for pharmacokinetic optimization .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves multi-step organic transformations, as outlined below:
Table 1: Synthetic Pathway and Reaction Conditions
Step 1: Transfer Hydrogenation
Piperidine-4-carboxylic acid undergoes methylation using formaldehyde under transfer hydrogenation conditions (palladium catalyst, formic acid) to yield 1-methylpiperidine-4-carboxylic acid. This step avoids high-pressure H₂, enhancing safety and scalability .
Step 2: Alkylation
The methoxyethyl group is introduced via alkylation with 2-methoxyethyl chloride in tetrahydrofuran (THF) using sodium hydride as a base. This step requires careful temperature control to minimize side reactions .
Step 3: Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt, which is purified via recrystallization .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Property | Value/Description | Method of Determination |
---|---|---|
Molecular weight | 279.78 g/mol | Calculated |
Melting point | 210–215°C (decomposes) | Differential scanning calorimetry |
Solubility in water | 25 mg/mL (25°C) | USP shake-flask method |
LogP (octanol/water) | 1.2 | Computational modeling |
pKa (carboxylic acid) | 3.8 | Potentiometric titration |
The methoxyethyl group reduces topological polar surface area (TPSA), enhancing blood-brain barrier permeability compared to unsubstituted analogs .
Applications in Medicinal Chemistry
Migraine Therapeutics
The compound’s structural similarity to patented 5-HT₁F agonists (e.g., US8697876B2 ) positions it as a candidate for antimigraine drug development. Its improved solubility over non-salt forms could enhance oral bioavailability.
Neuroprotective Agents
Piperidine carboxylic acids are explored for neurodegenerative diseases due to their ability to cross the blood-brain barrier. The methoxyethyl group may further optimize CNS penetration .
Parameter | Recommendation/Value |
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Storage conditions | 2–8°C, desiccated |
Hazard classification | Irritant (skin/eyes) |
LD₅₀ (oral, rat) | >2000 mg/kg (estimated) |
Standard laboratory precautions (gloves, goggles) are advised during handling due to the compound’s irritant properties.
Future Research Directions
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